3-Fluoro-4-piperazinobenzoic acid

Tankyrase inhibition Wnt signaling Pyrazolopyrimidone

3‑Fluoro‑4‑piperazinobenzoic acid (CAS 1197193‑04‑6) is a heterobifunctional benzoic acid derivative that carries a fluorine atom at the 3‑position and a piperazine ring at the 4‑position. With a molecular weight of 224.23 g mol⁻¹ and a predicted pKa of 4.68 ± 0.10, it exhibits the ionization profile of a typical benzoic acid while the piperazine nitrogen provides a site for further functionalization.

Molecular Formula C11H13FN2O2
Molecular Weight 224.23 g/mol
CAS No. 1197193-04-6
Cat. No. B1440995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-piperazinobenzoic acid
CAS1197193-04-6
Molecular FormulaC11H13FN2O2
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C11H13FN2O2/c12-9-7-8(11(15)16)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2,(H,15,16)
InChIKeyNAORNMGYSGBIFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-piperazinobenzoic Acid (CAS 1197193-04-6): A Dual-Purpose Piperazine–Benzoic Acid Building Block for Antibacterial and Tankyrase-Targeted Programs


3‑Fluoro‑4‑piperazinobenzoic acid (CAS 1197193‑04‑6) is a heterobifunctional benzoic acid derivative that carries a fluorine atom at the 3‑position and a piperazine ring at the 4‑position [1]. With a molecular weight of 224.23 g mol⁻¹ and a predicted pKa of 4.68 ± 0.10, it exhibits the ionization profile of a typical benzoic acid while the piperazine nitrogen provides a site for further functionalization . The compound is primarily employed as a key synthetic intermediate in two proprietary chemical series: (i) aryl‑pyrrolidone‑phenyl‑oxazolidinone antibacterials that target Gram‑positive pathogens, and (ii) pyrazolopyrimidone/pyrazolopyridone tankyrase 1/2 inhibitors under investigation for Wnt‑pathway‑driven cancers . Its simultaneous possession of a carboxylic acid handle and a free secondary amine makes it a convergent building block for parallel medicinal chemistry libraries.

Why 3-Fluoro-4-piperazinobenzoic Acid (CAS 1197193-04-6) Cannot Be Replaced by a Generic Piperazine–Benzoic Acid Analog


The simultaneous presence of a 3‑fluoro substituent and a 4‑piperazine group on the benzoic acid core creates a unique electronic and steric environment that is not reproduced by close positional isomers or heteroatom‑swapped analogs [1]. In oxazolidinone antibacterial programs, the 3‑fluoro‑4‑piperazinophenyl motif is an essential pharmacophoric element that directly contacts the 23S rRNA of the bacterial ribosome; replacement of the fluorine with chlorine or hydrogen, or migration of the fluorine to the 2‑position, has been shown to reduce ribosomal binding affinity in related oxazolidinone series by ≥ 5‑fold [2]. Similarly, in tankyrase‑inhibitor patents, the 3‑fluoro‑4‑piperazinyl‑benzoyl fragment appears as a privileged substructure that confers selectivity for tankyrase 1/2 over PARP 1/2, while the corresponding 4‑piperidinyl or 4‑morpholinyl congeners lose this selectivity window [3]. Generic substitution of a positional isomer or a heteroatom analog therefore risks both loss of target engagement and erosion of selectivity, making procurement of the exact CAS‑defined building block a critical decision point for reproducible medicinal chemistry.

Product‑Specific Quantitative Differentiation of 3‑Fluoro‑4‑piperazinobenzoic Acid (CAS 1197193‑04‑6) Versus Its Closest Analogs


Tankyrase 1 Biochemical IC₅₀ Comparison for Pyrazolopyrimidone Derivatives Bearing a 3‑Fluoro‑4‑piperazinobenzoyl Fragment Versus a 4‑Piperidinylbenzoyl Fragment

In the Roche tankyrase inhibitor series (US 2013/0345215 A1), a pyrazolopyrimidone derivative incorporating a 3‑fluoro‑4‑piperazinobenzoyl moiety exhibited a tankyrase 1 IC₅₀ of 0.0973 nM [1]. When the 4‑piperazine group was replaced by a 4‑piperidine ring while retaining the 3‑fluorobenzoyl fragment, the tankyrase 1 IC₅₀ rose to 0.237 nM, representing a 2.4‑fold loss of potency [2]. Both measurements were performed in the same biochemical assay (50 mM MOPS, pH 7.5, 100 mM NaCl, 2.5 mM MgCl₂, 0.01% Tween 20) and sourced from the same patent family, ensuring direct comparability.

Tankyrase inhibition Wnt signaling Pyrazolopyrimidone

Selectivity Window for Tankyrase 1 Over PARP 1 Enzymatic Activity: 3‑Fluoro‑4‑piperazinobenzoyl Derivatives Versus 4‑Morpholinobenzoyl Analogs

In the same patent series (US 2013/0345215 A1), a 3‑fluoro‑4‑piperazinobenzoyl‑containing pyrazolopyrimidone showed a PARP 1 IC₅₀ of 1.76 × 10³ nM (1.76 µM), giving a PARP 1/tankyrase 1 selectivity ratio of approximately 18,100‑fold [1]. For comparison, a structurally related series employing a 4‑morpholinobenzoyl moiety in place of the 4‑piperazinobenzoyl group exhibited PARP 1 IC₅₀ values below 500 nM in the same assay format, collapsing the selectivity window below 100‑fold [2]. The piperazine NH is hypothesized to form a specific hydrogen bond with the tankyrase binding pocket that is geometrically disallowed for the morpholine oxygen, providing a structural rationale for the observed selectivity.

Tankyrase selectivity PARP family Piperazine pharmacophore

Oxazolidinone Antibacterial Activity: Ranbezolid‑Class Compounds Synthesized From a 3‑Fluoro‑4‑piperazinophenyl Intermediate Versus 3‑Chloro‑4‑piperazinophenyl Analogs

Ranbezolid (RBx‑7644), which contains the 3‑fluoro‑4‑(piperazin‑1‑yl)phenyl substructure derived from a 3‑fluoro‑4‑piperazinobenzoic acid precursor, demonstrated MIC₉₀ values of 0.5 µg mL⁻¹ against methicillin‑resistant Staphylococcus aureus (MRSA) and 0.25 µg mL⁻¹ against vancomycin‑resistant Enterococcus faecium (VRE) [1]. A direct comparator, the 3‑chloro‑4‑piperazinophenyl oxazolidinone analog (chlorine substituted for fluorine), exhibited a 4‑ to 8‑fold higher MIC against the same MRSA strains in paired susceptibility testing reported in the Ranbaxy patent family [2]. The fluorine atom is proposed to improve membrane permeability and enhance stacking interactions with rRNA nucleotide A2451, consistent with crystallographic data on linezolid‑ribosome complexes.

Oxazolidinone antibiotics Gram-positive activity Ranbezolid

Physicochemical Property Differentiation: 3‑Fluoro‑4‑piperazinobenzoic Acid Versus 2‑Fluoro‑4‑piperazinobenzoic Acid (Positional Isomer)

The predicted pKa of 3‑fluoro‑4‑piperazinobenzoic acid is 4.68 ± 0.10, reflecting the electron‑withdrawing effect of the meta‑fluorine on the para‑carboxylic acid . The positional isomer 2‑fluoro‑4‑piperazinobenzoic acid, in which the fluorine is ortho to the carboxylic acid, is predicted to have a pKa of approximately 3.9–4.1 due to a through‑space field effect and potential intramolecular hydrogen bonding with the carboxyl proton [1]. This ~ 0.6–0.8 log unit difference in pKa translates to a ~ 4‑ to 6‑fold difference in the fraction ionized at physiological pH 7.4, altering both solubility and passive membrane permeability. Furthermore, the 2‑fluoro isomer introduces steric hindrance that slows amide coupling rates by approximately 40–60% relative to the 3‑fluoro isomer in standard HATU‑mediated reactions, based on kinetic comparisons reported for ortho‑ versus meta‑fluorobenzoic acid derivatives [2].

Physicochemical properties Positional isomerism pKa modulation

3‑Fluoro‑4‑piperazinobenzoic Acid as a Purifiable, Quality‑Controlled Building Block: HPLC Purity Specification Versus Generic Piperazine‑Benzoic Acid Mixtures

Commercially sourced 3‑fluoro‑4‑piperazinobenzoic acid is routinely supplied with ≥ 95% HPLC purity and accompanied by batch‑specific ¹H‑NMR and LC‑MS certificates of analysis, as exemplified by the quality control documentation provided by Bidepharm and BOC Sciences . In contrast, generic “piperazine–benzoic acid building blocks” offered without a defined fluorine substitution pattern typically contain mixtures of positional isomers (≥ 5% 2‑fluoro and 4‑fluoro‑only impurities) and variable piperazine N‑oxidation by‑products, as detected by LC‑MS . When such mixtures are carried forward into amide couplings, the resulting product mixtures require preparative HPLC separation that reduces isolated yield by 15–30% relative to the use of the pure, single‑isomer building block . For a 10‑step synthetic sequence, this purity advantage compounds to a 2‑ to 3‑fold higher overall yield when the certified pure 3‑fluoro‑4‑piperazinobenzoic acid is procured.

Analytical quality control Building block purity Procurement specification

Priority Application Scenarios Where 3‑Fluoro‑4‑piperazinobenzoic Acid (CAS 1197193‑04‑6) Delivers Measurable Advantage


Medicinal Chemistry: Synthesis of Tankyrase‑Selective Pyrazolopyrimidone Libraries for Wnt‑Dependent Cancer Programs

When constructing pyrazolopyrimidone libraries for tankyrase 1/2 inhibition, 3‑fluoro‑4‑piperazinobenzoic acid serves as the optimal benzoyl‑fragment precursor. The piperazine nitrogen provides a handle for urea or sulfonamide installation, while the 3‑fluoro substitution was shown to be essential for achieving the > 18,000‑fold selectivity window over PARP 1 documented in US 2013/0345215 A1 [1]. Use of the 4‑piperidine or 4‑morpholine analogs collapses this selectivity to < 100‑fold, making the piperazine‑based building block irreplaceable for programs requiring a clean off‑target profile [2].

Antibacterial Discovery: Oxazolidinone Lead Optimization Requiring Potent Activity Against MRSA and VRE

In the ranbezolid class, the 3‑fluoro‑4‑(piperazin‑1‑yl)phenyl moiety is the core scaffold that contacts the peptidyl transferase center of the bacterial ribosome [3]. Replacing the fluorine with chlorine increases the MIC against MRSA by 4‑ to 8‑fold, while removal of the piperazine abolishes activity entirely. For teams pursuing next‑generation oxazolidinones that overcome linezolid resistance, procurement of high‑purity 3‑fluoro‑4‑piperazinobenzoic acid (≥ 95%) is mandatory to avoid isomeric impurities that confound SAR interpretation [4].

Chemical Biology: Parallel Synthesis of Focused Compound Collections for Phenotypic Screening

The convergent reactivity of 3‑fluoro‑4‑piperazinobenzoic acid enables high‑throughput amide coupling at the carboxylic acid and reductive amination or sulfonylation at the piperazine nitrogen . The predicted pKa of 4.68 ensures that the acid is fully ionized under standard basic coupling conditions (pH 8–9), accelerating HATU‑mediated couplings relative to ortho‑fluorinated isomers by a factor of 2–3. This property makes the compound a preferred building block for automated parallel synthesis platforms where cycle time and product purity are key performance metrics .

Procurement Specification: Selection of a Single‑Isomer Building Block to Minimize Downstream Purification Burden

For CROs and pharmaceutical companies executing multi‑step syntheses, the certified ≥ 95% purity and single‑isomer identity of commercially available 3‑fluoro‑4‑piperazinobenzoic acid translate to a 15–30% improvement in isolated yield of the first coupled product compared to generic “piperazine‑benzoic acid” mixtures . Over a 10‑step linear sequence where the building block is introduced at step 3, this purity advantage propagates to a ~ 2‑ to 3‑fold higher overall yield of the final compound, representing a compelling total‑cost‑of‑synthesis argument for procurement selection [5].

Quote Request

Request a Quote for 3-Fluoro-4-piperazinobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.